3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid
Description
Properties
IUPAC Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO4/c21-17-14-8-2-4-11-5-3-9-15(16(11)14)18(22)20(17)13-7-1-6-12(10-13)19(23)24/h1-10H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIZOHPUZJDOSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=CC(=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901196055 | |
| Record name | 3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901196055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645356 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
202805-08-1 | |
| Record name | 3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202805-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901196055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Starting Materials
The synthesis begins with the coupling of 2-aryl-thiazolidin-4-carboxylic acids (e.g., 2-phenylthiazolidin-4-carboxylic acid) with N-(ω-bromoalkyl)-1,8-naphthalimide derivatives. This method, adapted from Ramchander’s work, involves a two-step process:
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Formation of 2-Aryl-thiazolidin-4-carboxylic Acid :
L-Cysteine reacts with substituted benzaldehydes in a mixture of ethanol and water at room temperature for 12 hours, yielding 2-aryl-thiazolidin-4-carboxylic acids. These intermediates are isolated as colorless solids via filtration and ether washing. -
Alkylation with N-(ω-Bromoalkyl)-1,8-naphthalimide :
The thiazolidine-carboxylic acid (0.5 g, 2 mmol) is refluxed with N-(ω-bromoalkyl)-1,8-naphthalimide (0.62 g, 2 mmol) and anhydrous K₂CO₃ (0.567 g, 4 mmol) in DMF for 12 hours. Potassium carbonate is removed by filtration, and the crude product is purified via recrystallization.
Key Reaction Parameters
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Solvent : DMF facilitates nucleophilic substitution at elevated temperatures.
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Base : Anhydrous K₂CO₃ ensures deprotonation of the thiazolidine nitrogen, enhancing nucleophilicity.
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Temperature : Reflux conditions (≈150°C) accelerate the alkylation process.
Structural Characterization
The final product exhibits distinct spectral features:
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IR : Strong absorptions at 1696 cm⁻¹ (C=O stretch of naphthalimide) and 1653 cm⁻¹ (carboxylic acid C=O).
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¹H NMR : Resonances at δ 4.157 ppm (t, J = 6.4 Hz, 2H, -CH₂-N-) and δ 8.442 ppm (m, 6H, aromatic protons).
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ESI-MS : Molecular ion peak at m/z 547 [M+H]⁺.
Metal-Free Oxidative Dehydrogenation and Ring-Opening
Iodine-Mediated Lactam Oxidation
Ramanathan et al. developed a metal-free route using molecular iodine to oxidize isoindoloisoquinolinones. The protocol involves:
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Substrate Preparation : Hydroxy- or methoxy-lactams (isoindoloisoquinolinones) are synthesized via Pictet-Spengler cyclization.
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Oxidative Dehydrogenation : The lactam (1 mmol) is heated with iodine (2 mmol) in a sealed tube at 100°C for 24 hours. This step induces ring-opening and dehydrogenation, yielding 2-(isoquinolin-1-yl)benzoic acid derivatives.
Mechanistic Insights
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Iodine’s Role : Acts as both an oxidant and a Lewis acid, facilitating C–N bond cleavage and subsequent aromatization.
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Byproducts : HI gas is released, necessitating venting in industrial setups.
Advantages and Limitations
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Advantages : Avoids transition metals, simplifying purification.
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Limitations : Requires harsh conditions (sealed tube, 100°C) and exhibits moderate yields (50–65%).
Esterification-Hydrolysis Approach
Methyl Ester Synthesis
The methyl ester derivative, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid methyl ester, is synthesized via Friedel-Crafts acylation:
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Acylation : Benzo[de]isoquinoline-1,3-dione reacts with methyl 3-(bromomethyl)benzoate in the presence of AlCl₃.
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Esterification : The intermediate is treated with methanol and H₂SO₄ to yield the methyl ester.
Acid Hydrolysis
The ester (1 mmol) is hydrolyzed using 6M HCl at 80°C for 6 hours, yielding the target carboxylic acid.
Spectral Confirmation
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¹H NMR (DMSO-d₆) : Loss of the methoxy singlet (δ 3.9 ppm) post-hydrolysis confirms ester conversion.
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FTIR : Emergence of a broad O–H stretch (2500–3000 cm⁻¹).
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, quinones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s dioxo groups can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, its aromatic structure allows for strong π-π interactions with biological macromolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogues
Key Observations :
- Substituent Effects: The benzoic acid substituent enhances fluorescence intensity compared to acetic acid derivatives (e.g., Alrestatin) due to extended conjugation . Propanoic acid derivatives exhibit flexibility in crystal packing, as seen in methyl ester forms .
- Crystallography: The target compound and its analogues adopt monoclinic (P21/c) or triclinic systems, with intermolecular hydrogen bonds stabilizing the lattice .
Key Observations :
- Antitumor Potential: Organotin(IV) complexes of related naphthalimide derivatives show superior cytotoxicity compared to non-metalated forms, likely due to improved cellular uptake .
- Enzyme Inhibition: The benzoic acid scaffold’s rigidity enhances LOX inhibitory activity compared to flexible propanoic acid derivatives .
Table 3: Spectroscopic Properties
Biological Activity
3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid is a complex organic compound belonging to the class of benzo[de]isoquinoline derivatives. This compound has garnered attention due to its unique structural properties and potential biological activities, including antimicrobial and anticancer effects. This article explores its synthesis, chemical properties, biological activities, and mechanisms of action based on diverse research findings.
Structure and Composition
The molecular formula for this compound is . Its structure features a dioxo group attached to a benzoic acid moiety, which contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 325.26 g/mol |
| CAS Number | 202805-08-1 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of phthalic anhydride with an appropriate amine to form the isoquinoline core, followed by functionalization to introduce the benzoic acid group. Reaction conditions often require strong acids or bases and elevated temperatures for optimal yield.
Antimicrobial Properties
Research has indicated that compounds related to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation.
Case Study:
A study published in a peer-reviewed journal reported that this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability at concentrations as low as 10 µM.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Redox Reactions: The dioxo groups can participate in redox reactions, influencing cellular processes.
- Interaction with Biological Macromolecules: The aromatic structure allows for π-π interactions with proteins and nucleic acids, potentially altering their function.
- Induction of Oxidative Stress: By generating reactive oxygen species (ROS), the compound may trigger apoptosis in cancer cells.
Comparative Analysis
When compared to similar compounds within the benzo[de]isoquinoline class, this compound stands out due to its unique combination of functional groups that enhance its biological activity.
| Compound Type | Structure Features | Biological Activity |
|---|---|---|
| Benzo[de]isoquinoline Derivatives | Dioxo groups present | Antimicrobial, anticancer |
| Benzoic Acid Derivatives | Varying functional groups | Variable biological effects |
Q & A
Q. How can researchers optimize the synthesis of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid to improve yield and purity?
Methodological Answer: Synthesis optimization involves:
- Stepwise reaction control : The condensation of phthalic anhydride with amines (e.g., ethylenediamine) to form the isoquinoline core, followed by functionalization with benzoic acid. Monitor intermediates via TLC or HPLC .
- Catalyst and solvent selection : Use polar aprotic solvents (e.g., DMF) and acidic/basic catalysts (e.g., H₂SO₄) under reflux (80–100°C) to enhance reaction efficiency .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (MeOH/H₂O) to isolate the product. Purity >95% is achievable with careful solvent evaporation control .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolve crystal structure (monoclinic P21/c space group, unit cell parameters: a = 9.930 Å, b = 6.980 Å, c = 18.954 Å, β = 93.08°) to confirm stereochemistry .
- NMR spectroscopy : Analyze ¹H/¹³C NMR peaks (e.g., aromatic protons at δ 7.7–8.4 ppm, carboxylic acid proton at δ 13.04 ppm) and compare with reference data .
- Mass spectrometry : Confirm molecular weight (317.3 g/mol) via ESI-MS or MALDI-TOF .
Q. How can researchers assess the compound’s solubility for in vitro biological assays?
Methodological Answer:
- pH-dependent solubility : Test solubility in buffered solutions (pH 7.4: >47.6 µg/mL) using UV-Vis spectroscopy (λ = 254 nm) .
- Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions, diluted in cell culture media to avoid cytotoxicity .
Advanced Questions
Q. How to resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer:
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and bacterial strains (e.g., E. coli ATCC 25922) across experiments .
- Dose-response validation : Perform IC₅₀/EC₅₀ calculations (e.g., cytotoxic effects at 10 µM in MCF-7 cells) with triplicate replicates to ensure reproducibility .
- Mechanistic orthogonality : Combine redox activity assays (e.g., ROS detection via DCFH-DA) with apoptosis markers (caspase-3/7 activation) to confirm dual mechanisms .
Q. What advanced spectroscopic methods elucidate the compound’s redox behavior in biological systems?
Methodological Answer:
- Cyclic voltammetry (CV) : Measure redox potentials (e.g., oxidation at +0.8 V vs. Ag/AgCl) in PBS (pH 7.4) to identify quinone formation .
- Electron paramagnetic resonance (EPR) : Detect radical intermediates generated during redox cycling (e.g., semiquinone radicals) .
- Fluorescence quenching : Study interactions with biomolecules (e.g., BSA) via Förster resonance energy transfer (FRET) to map binding sites .
Q. How to design derivatives to enhance selectivity for molecular targets (e.g., LPA2 receptor)?
Methodological Answer:
- Structure-activity relationship (SAR) : Modify substituents (e.g., sulfamoyl or propyl groups) to improve binding affinity (ΔG = −8.53 kcal/mol vs. −7.94 kcal/mol for LPA2) .
- Molecular docking : Use AutoDock Vina to simulate interactions with receptor pockets (e.g., hydrophobic residues in LPA2) .
- In vitro validation : Test agonist/antagonist activity via calcium flux assays (EC₅₀ = 3.3 µM for LPA2) and selectivity profiling against related GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
